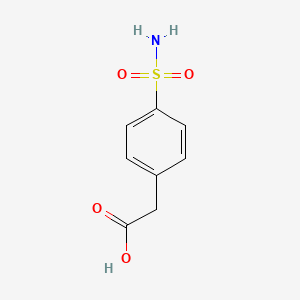

2-(4-Sulfamoylphenyl)acetic acid

Descripción

Significance of Sulfonamide-Containing Compounds in Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry. nih.gov Since the discovery of the antibacterial properties of Prontosil, a sulfonamide-containing prodrug, in the 1930s, this moiety has been integral to the development of a vast array of therapeutic agents. mdpi.com The chemical stability of the sulfonamide group, coupled with its ability to act as a hydrogen bond donor and acceptor, allows it to mimic or interact with key biological targets, most notably as a structural analog of p-aminobenzoic acid (PABA), thereby inhibiting bacterial folic acid synthesis. mdpi.com This foundational discovery paved the way for the "sulfa drugs," the first class of systemic antibacterial agents. nih.gov

The significance of sulfonamides extends far beyond their antibacterial origins. Their derivatives have been engineered to exhibit a wide spectrum of biological activities, making them privileged structures in drug discovery. nih.gov The development of novel synthetic methodologies continues to expand the chemical space of sulfonamide-containing compounds, ensuring their relevance in addressing contemporary medical challenges. nih.gov

Overview of Therapeutic and Research Applications for Sulfonamide Derivatives

The versatility of the sulfonamide scaffold is demonstrated by its presence in drugs targeting a multitude of diseases. mdpi.com Beyond their well-established role as antibacterial agents effective against both Gram-positive and Gram-negative bacteria, sulfonamide derivatives are employed as: mdpi.comgoogle.com

Diuretics: By inhibiting the carbonic anhydrase enzyme in the kidneys.

Antidiabetics: Particularly in the class of sulfonylureas, which stimulate insulin (B600854) secretion.

Anticonvulsants: Used in the management of epilepsy.

Anti-inflammatory agents: Including selective COX-2 inhibitors.

Antiviral agents: As seen in some HIV protease inhibitors.

Anticancer agents: Targeting various pathways involved in tumor growth and proliferation. georganics.sk

Antiglaucoma agents: By reducing intraocular pressure through carbonic anhydrase inhibition. nih.gov

In a research context, sulfonamides are invaluable tools for probing biological systems. They are frequently used to develop inhibitors for specific enzymes, aiding in the elucidation of metabolic pathways and disease mechanisms. nih.gov For instance, research has focused on developing sulfonamide-based inhibitors for bacterial carbonic anhydrases, such as those found in Vibrio cholerae, as a potential strategy to combat cholera. nih.gov

Contextualization of 2-(4-Sulfamoylphenyl)acetic Acid within Contemporary Chemical Biology

Within the landscape of modern chemical biology, this compound serves as a key intermediate and structural motif. Its phenylacetic acid component is a recognized pharmacophore found in numerous biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). The sulfonamide group, as previously discussed, is a potent zinc-binding group, making it a common feature in the design of metalloenzyme inhibitors.

The compound itself, and its close derivatives, are subjects of investigation for their potential as enzyme inhibitors. For example, derivatives of phenylacetic acid are explored as inhibitors of enzymes like COX-2 and α-glucosidase. The core structure of this compound provides a framework that can be chemically modified to create libraries of compounds for high-throughput screening against various biological targets. This strategy is central to the discovery of new lead compounds in drug development pipelines.

Compound Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₉NO₄S |

| Molecular Weight | 215.23 g/mol |

| CAS Number | 22958-64-1 |

| Appearance | Solid |

Data sourced from PubChem CID 6483854. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-sulfamoylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c9-14(12,13)7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVURFJRZJXWDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22958-64-1 | |

| Record name | 2-(4-sulfamoylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Sulfamoylphenyl Acetic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes to 2-(4-Sulfamoylphenyl)acetic Acid

The synthesis of this compound, a key intermediate in the preparation of various biologically active compounds, can be achieved through several established and modern chemical strategies. These methods primarily involve the use of readily available starting materials and well-understood reaction mechanisms.

Strategies Involving 4-Aminobenzenesulfonamide and Acetic Acid Derivatives

A common and direct approach to this compound involves the diazotization of 4-aminobenzenesulfonamide (sulfanilamide), followed by a reaction that introduces the acetic acid moiety. In a typical procedure, sulfanilamide (B372717) is treated with a mixture of hydrochloric acid and water, then cooled to 0°C. researchgate.net An aqueous solution of sodium nitrite (B80452) is added to form the diazonium salt. researchgate.net This intermediate is then reacted with a suitable acetic acid derivative, such as ethyl acetoacetate, in the presence of a base like sodium acetate (B1210297) in an ethanol (B145695) solution. researchgate.net

Another strategy involves the reaction of sulfanilamide with a halo-acetic acid derivative. For instance, 2-chloro-N-(4-sulfamoylphenyl)acetamide can be prepared by reacting sulfanilamide with chloroacetyl chloride. nih.govrsc.org This reaction is often carried out in a solvent mixture like dimethylformamide (DMF) and benzene (B151609), with a base such as triethylamine (B128534) to neutralize the hydrogen chloride byproduct. nih.gov The resulting chloroacetamide can then be further transformed to introduce the desired acetic acid group.

Furthermore, the reaction of sulfanilamide with itaconic acid can yield 5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic acid, which is a derivative containing the core structure. scispace.com

One-Pot Multicomponent Reactions for Scaffold Construction

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like that of this compound and its derivatives. nih.gov These reactions combine three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov

For example, a four-component reaction involving an isocyanide, a sulfonamide, an aldehyde, and sodium azide (B81097) in methanol (B129727) at 45°C, catalyzed by zinc chloride, can be used for the synthesis of versatile products with high atom economy. researchgate.net This strategy relies on the in-situ formation of a Schiff base and its subsequent activation by a Lewis acid catalyst in an azido-Ugi reaction. researchgate.net Another example is the use of sulfamic acid as a promoter in a one-pot synthesis of 4-oxo-tetrahydroindoles under ball milling conditions, highlighting an environmentally friendly approach. scispace.comrsc.org

Derivatization of Precursor Compounds in the Synthesis of this compound Analogues

The synthesis of analogues of this compound often involves the derivatization of precursor compounds. A key precursor is 2-chloro-N-(4-sulfamoylphenyl)acetamide, which can be synthesized by reacting sulfanilamide with chloroacetyl chloride. nih.govrsc.orgiaea.org This intermediate can then be used to synthesize various heterocyclic derivatives. For example, its reaction with ammonium (B1175870) thiocyanate (B1210189) in ethanol leads to the formation of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide. rsc.org

Another versatile precursor is 2-cyano-N-(4-sulfamoylphenyl)acetamide, which can be prepared by reacting sulfanilamide with ethyl cyanoacetate (B8463686). arabjchem.orgtandfonline.com This compound serves as a building block for a wide range of heterocyclic compounds. tandfonline.comresearchgate.net For instance, it can undergo cyclocondensation with acetylacetone (B45752) to yield a 2-pyridone derivative. arabjchem.orgnih.gov

Advanced Synthetic Approaches to Analogues of this compound

The development of advanced synthetic methods has enabled the efficient preparation of a diverse range of analogues of this compound with potential therapeutic applications. These approaches often utilize specific reactions to introduce desired functionalities and build complex molecular architectures.

Mitsunobu Reaction in the Synthesis of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of other functional groups with inversion of stereochemistry. organic-chemistry.orgmdpi.com This reaction has been effectively employed in the synthesis of 4-sulfamoylphenyl-ω-aminoalkyl ethers. nih.govacs.org

The general strategy involves the reaction of an ω-amino-alcohol with a protecting group, such as tert-butyloxycarbonyl (Boc) anhydride, to yield the Boc-protected amine. nih.govacs.org This protected amino-alcohol is then subjected to a Mitsunobu reaction with 4-hydroxybenzenesulfonamide (B74421) in the presence of a phosphine, like triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD). nih.govacs.orgorganic-synthesis.com The reaction proceeds through the formation of a phosphonium (B103445) intermediate that activates the alcohol for nucleophilic attack by the sulfonamide. organic-chemistry.org Finally, the Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), to afford the desired 4-sulfamoylphenyl-ω-aminoalkyl ether. nih.govacs.org

This methodology has been successfully applied to synthesize a series of these ethers with varying alkyl chain lengths, which have shown interesting biological activities. nih.govacs.org

Utilization of 2-Cyano-N-(4-sulfamoylphenyl)acetamide as a Synthon in Heterocyclic Chemistry

2-Cyano-N-(4-sulfamoylphenyl)acetamide is a highly versatile and reactive synthon that has been extensively used in the construction of a wide array of polyfunctionalized heterocyclic compounds. tandfonline.comtandfonline.comtandfonline.com Its utility stems from the presence of multiple reactive sites: the active methylene (B1212753) group, the cyano group, and the amide nitrogen. tandfonline.com

This synthon can be readily prepared by the reaction of sulfanilamide with ethyl cyanoacetate or 3-(3,4-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. tandfonline.comnih.govtandfonline.com

The reactivity of 2-cyano-N-(4-sulfamoylphenyl)acetamide allows for its participation in various cyclization and condensation reactions. For instance:

Reaction with acetylacetone or arylidenes malononitrile (B47326) yields 2-pyridone derivatives. nih.gov

Cycloaddition with salicylaldehyde (B1680747) furnishes chromene derivatives. nih.govmdpi.com

Diazotization followed by coupling with diazonium chlorides gives hydrazone derivatives, which can be further cyclized to pyrazoles. nih.gov

Treatment with elemental sulfur and either phenyl isothiocyanate or malononitrile affords thiazole (B1198619) and thiophene (B33073) derivatives, respectively. nih.gov

Reaction with carbon disulfide and 1,3-dibromopropane (B121459) leads to the formation of N-[4-(aminosulfonyl)phenyl]-2-cyano-2-(1,3-dithian-2-ylidene)acetamide. nih.gov

Solid-Phase Synthesis Techniques for Library Generation

The generation of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast numbers of compounds. Solid-phase organic synthesis (SPOS) is a powerful technique for this purpose, allowing for the efficient construction of diverse molecular libraries. While specific literature detailing the solid-phase synthesis of a this compound library is not extensively documented, the principles of SPOS are readily applicable to this scaffold. ajrconline.orgmdpi.com

A general strategy would involve immobilizing the this compound core or a suitable precursor onto a solid support, such as a polymeric resin. The functional groups of the molecule—the acetic acid moiety and the sulfamoyl group—can then be systematically modified in a combinatorial fashion.

One potential approach involves anchoring the molecule to the resin via its carboxylic acid function. This could be achieved by coupling the acetic acid group to an appropriate linker on the solid support, such as a Rink amide linker, which is cleavable under acidic conditions. ajrconline.org With the acetic acid moiety protected and anchored, the sulfamoyl group (-SO₂NH₂) is free for derivatization with a variety of reactants.

Alternatively, a precursor like 4-aminophenylacetic acid could be attached to the resin. The synthesis would then proceed by sulfonation of the aniline (B41778) nitrogen, followed by amination to generate the sulfamoyl group. Subsequent modifications could then be performed. The use of solid-phase synthesis for generating libraries of other heterocyclic compounds, such as 2,4-diaminoquinazolines nih.gov and benzopyrans mdpi.com, demonstrates the feasibility of this approach for complex scaffolds. The key advantage of SPOS is the ability to drive reactions to completion by using excess reagents, which can be easily washed away from the resin-bound product, simplifying purification. mdpi.com

Table 1: Conceptual Solid-Phase Synthesis Approach for a this compound Library

| Step | Description | Reactants/Conditions |

| 1. Resin Functionalization | Attachment of a suitable linker to the solid support. | e.g., Fmoc-Rink amide linker |

| 2. Scaffolding Attachment | Coupling of a precursor, such as 4-aminophenylacetic acid, to the linker. | DIC, HOBt |

| 3. Core Synthesis | On-resin synthesis of the this compound core. | e.g., Chlorosulfonation followed by amination |

| 4. Diversification | Combinatorial derivatization of the sulfamoyl group. | Various sulfonyl chlorides, isocyanates, etc. |

| 5. Cleavage | Release of the final compounds from the resin. | TFA (Trifluoroacetic acid) |

Chemical Transformations and Functionalization of the this compound Core

The this compound molecule possesses three distinct sites for chemical modification: the acetic acid moiety, the sulfamoyl group, and the aromatic phenyl ring. This allows for a wide range of functionalization reactions to explore the chemical space around this core structure.

Modification of the Acetic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations. The most common modifications involve the formation of esters and amides through reactions with alcohols and amines, respectively. These reactions typically proceed via activation of the carboxylic acid, for example, by conversion to an acyl chloride or by using coupling agents.

A notable transformation is the formation of amide derivatives. For instance, coupling the acetic acid moiety with various amines would yield a library of N-substituted 2-(4-sulfamoylphenyl)acetamides. This is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility and cell permeability.

More complex heterocyclic structures can also be synthesized from the acetic acid group. For example, reaction with appropriate precursors can lead to the formation of thiazolidinone rings. researchgate.net Another documented modification involves the reaction of 4-aminobenzenesulfonamide with itaconic acid to produce 5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic acid, which represents a cyclic analogue where the acetic acid concept is incorporated into a pyrrolidinone ring. scispace.com

Table 2: Representative Modifications of the Acetic Acid Moiety

| Reaction Type | Product Class | Example Reactant |

| Esterification | Esters | Methanol, Ethanol |

| Amidation | Amides | Benzylamine, Piperidine |

| Heterocycle Formation | Thiazolidinones | Thiourea, Chloroacetic acid, Aldehydes researchgate.net |

| Cyclization | Pyrrolidinones | Itaconic acid scispace.com |

Derivatization of the Sulfamoyl Group

The primary sulfonamide (-SO₂NH₂) group is a key pharmacophore in many drugs and a site for extensive derivatization. This is often referred to as the "tail approach" in the design of sulfonamide-based inhibitors. acs.org The nitrogen atom of the sulfamoyl group can be alkylated, acylated, or sulfonylated to afford secondary sulfonamides.

Reaction of the sulfamoyl group with isocyanates or isothiocyanates leads to the formation of sulfonylureas and sulfonylthioureas, respectively. These modifications can significantly alter the biological activity of the parent compound by introducing new hydrogen bonding donors and acceptors.

Furthermore, the sulfamoyl group can be incorporated into various heterocyclic systems. For example, condensation reactions with appropriate bifunctional reagents can yield a variety of heterocyclic sulfonamides. The synthesis of thiazole derivatives bearing a sulfonamide moiety has been reported, showcasing the versatility of this functional group in constructing more complex molecules. iaea.org

Table 3: Common Derivatizations of the Sulfamoyl Group

| Reagent Class | Resulting Functional Group |

| Alkyl Halides | N-Alkylsulfonamide |

| Acyl Chlorides | N-Acylsulfonamide |

| Sulfonyl Chlorides | N-Sulfonylsulfonamide (Disulfonimide) |

| Isocyanates | N-Sulfonylurea |

| Isothiocyanates | N-Sulfonylthiourea |

Aromatic Substitutions on the Phenyl Ring

Further functionalization of the this compound core can be achieved through electrophilic aromatic substitution on the phenyl ring. The positions of substitution are dictated by the directing effects of the two existing substituents: the acetic acid group (-CH₂COOH) and the sulfamoyl group (-SO₂NH₂).

The sulfamoyl group is a deactivating group and directs incoming electrophiles to the meta-position. The acetic acid moiety is a weakly deactivating group that directs substitution to the ortho- and para-positions. Given that the two groups are para to each other, the positions ortho to the acetic acid group (and meta to the sulfamoyl group) are the most probable sites for electrophilic attack.

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation could be employed to introduce additional functionality onto the aromatic ring. libretexts.org For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield 2-(3-nitro-4-sulfamoylphenyl)acetic acid. Halogenation, using bromine or chlorine in the presence of a Lewis acid catalyst, would similarly lead to substitution at the 3-position. libretexts.org These reactions would provide a route to a new set of derivatives with altered electronic and steric properties, which could be valuable for structure-activity relationship studies. The reversibility of the sulfonation reaction could also be exploited, potentially allowing the sulfonyl group to act as a removable blocking group to direct substitution to other positions. libretexts.org

Structure Activity Relationship Sar Studies of 2 4 Sulfamoylphenyl Acetic Acid Analogues

Impact of Substituent Modifications on Biological Activity

The length of aliphatic chains incorporated into analogues of 2-(4-sulfamoylphenyl)acetic acid plays a critical role in modulating inhibitory activity. This is often due to the chains extending into hydrophobic pockets within the enzyme's active site.

Research on a series of aliphatic primary sulfonamides targeting human carbonic anhydrase III (hCA III) demonstrated that chain length is a key determinant of potency. nih.gov For instance, in a series with an ether linker, compounds with longer aliphatic chains generally showed different inhibitory profiles compared to those with shorter chains. nih.gov Specifically, a comparison between propanesulfonamide and butanesulfonamide moieties revealed that the longer chain could lead to improved affinity. nih.gov

In a separate study on inhibitors for the Pleckstrin Homology (PH) domain of the AKT enzyme, it was found that the most active compounds were lipophilic and possessed an aliphatic chain of a specific, optimal length. nih.gov This highlights that a simple linear increase in chain length does not always correlate with increased activity; rather, there is often an optimal length for fitting within the target's binding site.

Similarly, studies on other sulfonamide inhibitors targeting various carbonic anhydrase isoforms have shown that incremental increases in a carbon chain linker (e.g., from -CH₂- to -CH₂CH₂-) can lead to a significant increase in inhibitory activity against certain isoforms like hCA II. mdpi.com Conversely, for other isoforms such as hCA XII, the same increase in chain length can result in decreased activity, demonstrating that the effect is isoform-specific. mdpi.com For example, in one series, increasing the linker from one to two carbons enhanced hCA II inhibition but diminished hCA XII inhibition. mdpi.com

Table 1: Effect of Aliphatic Chain Length on Carbonic Anhydrase Inhibition

| Base Compound Structure | Aliphatic Chain Modification | Target Isoform | Inhibition Constant (Kᵢ) (nM) |

|---|---|---|---|

| Sulfonamide with Phenyl Linker | -CH₂- | hCA XII | 300 mdpi.com |

| Sulfonamide with Phenyl Linker | -CH₂CH₂- | hCA XII | 226 mdpi.com |

| Sulfonamide with Phenyl Linker | No Aliphatic Chain | hCA XII | 33 mdpi.com |

| Sulfonamide with Imide Moiety | -CH₂- | hCA II | 5.2 mdpi.com |

| Sulfonamide with Imide Moiety | -CH₂CH₂- | hCA II | 2.9 mdpi.com |

This table illustrates how altering the length of an aliphatic linker between structural motifs affects inhibitory potency against different carbonic anhydrase isoforms.

The introduction of aromatic and heterocyclic rings into the structure of this compound analogues is a common strategy to enhance target affinity. These groups can form additional hydrogen bonds, van der Waals forces, or π-π stacking interactions with amino acid residues in the enzyme's active site.

For sulfonamide-based inhibitors, the nature of an attached aromatic or heterocyclic moiety is a primary factor influencing activity against different enzyme isoforms. nih.gov Studies have consistently shown that substituting the benzene (B151609) ring of the core structure often leads to a decrease or complete loss of activity, emphasizing the importance of the sulfamoylphenyl group being directly attached. ekb.eg However, adding substituents to other parts of the molecule is beneficial. For example, N¹-monosubstituted derivatives of sulfanilamide (B372717) are active, and their potency often increases with the introduction of heteroaromatic substituents. ekb.eg

In the context of carbonic anhydrase inhibitors, five-membered heterocyclic sulfonamides have been shown to be particularly effective, sometimes more so than six-membered ring systems. nih.gov Thiophene-2-sulfonamide, for example, was identified early on as a more potent CA inhibitor than sulfanilamide. nih.gov The incorporation of moieties like 1,3,4-thiadiazole (B1197879) is a hallmark of highly potent CAIs, including the clinically used drug acetazolamide. nih.gov The nature of the substituent on these rings further refines activity; for instance, in a series of thiazole (B1198619) sulfonamides, a phenyl ring in the tail of the molecule was more effective than a 2-pyridyl moiety. nih.gov

Table 2: Influence of Aromatic/Heterocyclic Groups on Carbonic Anhydrase II (hCA II) Inhibition

| Base Scaffold | Substituent | Inhibition Constant (Kᵢ) (nM) |

|---|---|---|

| N-Cyanomethylsulfonamide | 4-Nitrophenyl | 90 tandfonline.com |

| N-Cyanomethylsulfonamide | 4-Iodophenyl | 180 tandfonline.com |

| N-Cyanomethylsulfonamide | Pentafluorophenyl | 560 tandfonline.com |

| Isatin N-phenylacetamide | Indole-2,3-dione | 5.87 nih.gov |

| N-(4-sulfamoylphenyl)acetamide | 3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl | (Qualitatively Active) jrmds.in |

This table provides examples of how different aromatic and heterocyclic substituents impact the inhibitory activity against hCA II.

The electronic properties of substituents, whether electron-donating (EDG) or electron-withdrawing (EWG), significantly influence the binding affinity of this compound analogues. Halogenation is a frequently employed strategy in this regard.

The addition of halogens (F, Cl, Br, I) can alter the acidity of the sulfonamide group (pKa), which is crucial for its deprotonation and subsequent binding to the Zn(II) ion in the active site of metalloenzymes. tandfonline.com For instance, in a series of N-cyanomethyl aromatic sulfonamides, a pentafluorophenyl group, which is strongly electron-withdrawing, resulted in a potent inhibitor. tandfonline.com Similarly, a 4-nitrophenyl substituent (another strong EWG) yielded one of the most effective inhibitors against hCA II in that series. tandfonline.com

In other studies, the position of the substituent is also critical. A methoxy (B1213986) group (an EDG) in the para-position of a phenyl ring produced a different level of inhibition compared to when it was in the meta-position. nih.gov The shift from para to meta-substitution was found to improve the potency against hCA III in one study. nih.gov The presence of bulky or multiple substituents can also have a steric impact; for example, a bis-substituted derivative was the least effective inhibitor in one series against hCA I, suggesting that size and electronic effects are intertwined. tandfonline.com

Table 3: Effect of Halogenation and Electronic Groups on hCA II Inhibition

| Base Scaffold | Substituent Type | Specific Substituent | Inhibition Constant (Kᵢ) (nM) |

|---|---|---|---|

| N-cyanomethyl-sulfonamide | EWG (Nitro) | 4-Nitrophenyl | 90 tandfonline.com |

| N-cyanomethyl-sulfonamide | EWG (Halogen) | 4-Iodophenyl | 180 tandfonline.com |

| N-cyanomethyl-sulfonamide | EWG (Halogen) | Pentafluorophenyl | 560 tandfonline.com |

| N-phenylacetamide sulfonamide | EWG (Halogen) | 4-Chlorophenyl | (Qualitatively Active) nih.gov |

| Phenyl ring sulfonamide | EDG (Alkyl) | 4-Methylphenyl (p-tolyl) | (Qualitatively Active) nih.gov |

This table demonstrates the role of substituents with different electronic properties on the inhibition of hCA II.

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. researchgate.net For analogues of this compound, the spatial arrangement of the sulfamoyl group relative to the rest of the molecule dictates how effectively it can bind to its target. researchgate.netacs.org

Studies have shown that the bioactive conformations of sulfonamides, i.e., the shape they adopt when bound to a receptor, are often different from the lowest-energy conformations they assume in an isolated state. mdpi.com The energy required to adopt this higher-energy bioactive conformation is offset by the favorable interactions formed within the receptor's binding site. mdpi.com

Rotational spectroscopy and X-ray crystallography have been instrumental in determining the preferred conformations. For many benzenesulfonamides, the amino group of the sulfonamide lies perpendicular to the plane of the benzene ring. mdpi.com However, intramolecular interactions, such as those between the nitrogen lone pair and adjacent groups, can favor other orientations. mdpi.com Understanding these conformational preferences is essential for drug design, as molecules that can more easily adopt a non-planar, bioactive conformation often show higher bioactivity. researchgate.net For instance, X-ray crystal structures of sulfonamide inhibitors bound to carbonic anhydrase II reveal that the tails of these molecules often bind within a hydrophobic half of the active site through contacts with specific amino acid residues like Leu198 and Trp209. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models help in predicting the activity of new, unsynthesized compounds and in designing more potent inhibitors. tandfonline.com

For sulfonamide inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. tandfonline.com In a CoMFA study on sulfonamide inhibitors of a β-carbonic anhydrase from Mycobacterium tuberculosis, the model revealed that steric and electrostatic factors played a significant role in inhibition. tandfonline.com The graphical output from such models, known as contour maps, can guide drug design by indicating where bulky groups (steric factor) or charged groups (electrostatic factor) would be favorable or unfavorable for activity.

The success of a QSAR model depends heavily on the proper alignment of the molecules and the use of a relevant bioactive conformation. tandfonline.com The statistical validity of these models is assessed using parameters like the cross-validated coefficient (q²) and the conventional correlation coefficient (r²). A robust QSAR model can explain the relationship between structure and activity and facilitate the rational design of more potent inhibitors based on the this compound scaffold. nih.govtandfonline.com

Biological Activities and Therapeutic Potential of 2 4 Sulfamoylphenyl Acetic Acid and Its Analogues

Anticancer Research

Molecular Mechanisms of Anticancer Action

Derivatives of 2-(4-sulfamoylphenyl)acetic acid have been shown to exert their anticancer effects through various mechanisms, most notably through the inhibition of cyclin-dependent kinases (CDKs) and anti-angiogenesis pathways.

Cyclin-Dependent Kinase (CDK) Inhibition:

A series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated as CDK inhibitors, particularly for pancreatic ductal adenocarcinoma (PDAC). nih.gov Many of these compounds demonstrated potent inhibitory activity against CDK9, a key regulator of transcription and cell cycle progression. nih.govtandfonline.com The most potent compound in this series, designated as 2g, was found to be a pan-CDK inhibitor, with strong inhibition of CDK1, 2, 4, and 9. nih.gov

The anticancer activity of these derivatives is closely linked to their CDK9 inhibition. nih.govtandfonline.com Mechanistic studies revealed that compound 2g inhibits the proliferation of pancreatic cancer cells by blocking the phosphorylation of the retinoblastoma protein (Rb) and inducing apoptosis. nih.govresearchgate.net This apoptotic induction is mediated through the downregulation of Mcl-1 and c-Myc, which are downstream targets of CDK9. nih.govresearchgate.net Furthermore, knockdown of CDK9 in cancer cells significantly reduced their sensitivity to compound 2g, confirming that its anti-proliferative activity is primarily mediated through CDK9 inhibition. tandfonline.comresearchgate.net

Other studies have focused on designing purine-based inhibitors with a 4'-sulfamoylanilino substituent at the C-2 position to achieve selectivity for CDK2 over other CDKs. nih.gov For instance, certain 6-alkoxypurines and a 6-([1,1'-biphenyl]-3-yl)purine derivative exhibited significant selectivity for CDK2 over CDK1, with the latter showing approximately 2000-fold greater inhibition of CDK2. nih.gov The introduction of polar groups at the C-6 position of the purine (B94841) scaffold has been shown to be beneficial for CDK2 inhibition. frontiersin.org

Anti-Angiogenesis:

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. frontiersin.org The vascular endothelial growth factor (VEGF) pathway is a primary target for anti-angiogenic therapies. tg.org.au Some sulfonamide-containing compounds have been investigated for their ability to inhibit angiogenesis. mdpi.com For example, novel benzo[g]quinazoline (B13665071) derivatives bearing a benzenesulfonamide (B165840) moiety have been synthesized and shown to inhibit VEGFR-2, a key receptor in the VEGF signaling pathway. nih.gov These compounds demonstrated cytotoxic activity against breast cancer cell lines and induced apoptosis. nih.gov

The tumor microenvironment, often characterized by hypoxia, plays a significant role in promoting angiogenesis. bohrium.com Carbonic anhydrase IX (CA IX), a hypoxia-inducible enzyme, is overexpressed in many tumors and contributes to the acidic tumor microenvironment, which facilitates tumor progression and metastasis. acs.org The sulfonamide group is a well-known inhibitor of carbonic anhydrases. acs.org Consequently, derivatives of this compound have been explored as inhibitors of tumor-associated carbonic anhydrases like CA IX and XII. bohrium.com For instance, spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have shown selective inhibition of these cancer-associated CA isoforms over the cytosolic isoforms I and II. bohrium.com This inhibition can disrupt the pH balance in the tumor microenvironment, thereby hindering tumor growth and angiogenesis. acs.org

In Vivo Efficacy Studies in Xenograft Models

The in vivo anticancer potential of this compound analogues has been evaluated in xenograft models. A notable example is the 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative, compound 2g. In a subcutaneous xenograft model using AsPC-1 human pancreatic cancer cells, compound 2g demonstrated a moderate tumor inhibition effect. nih.govtandfonline.comresearchgate.net This in vivo efficacy study confirmed the potential of this class of compounds as leads for the development of new treatments for pancreatic cancer. tandfonline.comresearchgate.net

In another study, a diaryl piperidone-sulfonamide derivative, compound 7m, was evaluated in an MDA-MB-231 triple-negative breast cancer xenograft model. acs.org Compound 7m exhibited significant in vivo antitumor activity with low toxicity. acs.org The study also included pharmacokinetic analysis of compound 7m, assessing its plasma exposure and other parameters following both intraperitoneal and intravenous administration. acs.org

Furthermore, fluorescent imaging has been utilized in xenograft tumor models to investigate the in vivo binding properties of carbonic anhydrase inhibitors. acs.org A study using HT-29 colorectal tumor xenografts showed specific accumulation of a fluorescently labeled CAI in tumor areas, highlighting the potential for targeted delivery of sulfonamide-based drugs to tumors. acs.org

Antimicrobial Research

The antimicrobial properties of this compound and its derivatives have been a subject of interest, with studies exploring their activity against both bacteria and fungi.

Preliminary studies have suggested that this compound and its analogues may possess antibacterial properties. The sulfonamide group is a well-established pharmacophore in antibacterial drugs. tandfonline.com Research has shown that newly synthesized derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.

For instance, a series of 2-[(2,6-dichlorophenylamino)-phenyl]-acetic acid derivatives incorporating a sulfonamide moiety were synthesized and tested for their antibacterial activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Proteus vulgaris (Gram-negative). yu.edu.jo The antibacterial activity of these compounds was found to be quite satisfactory when compared to standard drugs like penicillin, chloramphenicol, and ampicillin. yu.edu.jo

In another study, novel benzenesulfonamide derivatives were evaluated for their antibacterial and anti-biofilm activities. rsc.org Analogues 4e, 4g, and 4h showed significant inhibition against S. aureus, while compounds 4g and 4h demonstrated potential anti-biofilm activity against Klebsiella pneumoniae. rsc.org The mechanism of antibacterial action is thought to involve the inhibition of bacterial carbonic anhydrases. rsc.org

Furthermore, heterocyclic derivatives of sulfanilamide (B372717) have been synthesized and shown to possess good antimicrobial activity. researchgate.net For example, new pyrazoline derivatives containing a sulfonamide moiety exhibited high to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria at high concentrations. jrmds.in

The antifungal potential of this compound derivatives has also been explored. Some synthesized compounds have demonstrated activity against fungal strains such as Candida albicans.

In a study involving new pyrazoline derivatives with a sulfonamide moiety, some of the synthesized compounds showed antifungal activity. jrmds.in Notably, compound Z4 exhibited greater inhibition of fungal growth against Candida albicans when compared to the reference drug fluconazole. jrmds.in

Other research has also reported the antifungal activity of novel sulfonamide derivatives. derpharmachemica.com The synthesis of various heterocyclic sulfonamides has led to compounds with promising antimicrobial profiles, including antifungal action. derpharmachemica.com

Anti-inflammatory Research

The anti-inflammatory properties of compounds related to this compound have been investigated. The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation. rsc.org

Several studies have synthesized and evaluated novel compounds for their anti-inflammatory effects. For example, a series of 6-aryl-2-(p-sulfamoylphenyl)-4,5-dihydropyridazin-3(2H)-ones were synthesized and tested in a carrageenan-induced rat paw edema model. tandfonline.comresearchgate.net One of the compounds, 2b, exhibited anti-inflammatory activity comparable to that of celecoxib (B62257), a known COX-2 inhibitor. tandfonline.comresearchgate.net Two other compounds, 2d and 2g, also showed promising anti-inflammatory activity with edema reduction of over 80% at 5 hours. researchgate.net

The synthesis of pyrimidine (B1678525) derivatives containing the 2-(4-sulfamoylphenyl) group has also been a focus of anti-inflammatory research. rsc.org Experimental data indicated that several of these analogues potently inhibited COX-1 and COX-2 enzymes. rsc.org

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Studies

Dipeptidyl peptidase IV (DPP-IV) is a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes. openmedicinalchemistryjournal.comdntb.gov.uaoatext.com Inhibition of DPP-IV increases the levels of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion. dntb.gov.ua

Several studies have focused on the design and synthesis of this compound analogues as potential DPP-IV inhibitors. openmedicinalchemistryjournal.comdntb.gov.ua In one study, a series of N4-sulfonamido-succinamic, phthalamic, acrylic, and benzoyl acetic acid derivatives were synthesized. openmedicinalchemistryjournal.comresearchgate.net These compounds were designed based on the structure of known DPP-IV inhibitors. openmedicinalchemistryjournal.com

Another study involved the synthesis and characterization of N4-sulfonamido-acrylic and phthalamic acid methyl esters. researchgate.net In vitro evaluation of their anti-DPP-IV activity showed that one of the compounds, 3b, demonstrated the best activity with a percent inhibition of 41.7 at a 10 µM concentration and an IC50 of 23.9 µM. researchgate.net Molecular docking studies suggested that these compounds could fit into the binding site of the DPP-IV enzyme. researchgate.net

Other Investigated Biological Activities (e.g., antidiabetic, antitubercular)

Beyond the primary applications of this compound and its derivatives, researchers have explored their potential in other therapeutic areas, notably as antidiabetic and antitubercular agents. These investigations have revealed promising, albeit varied, levels of activity, suggesting that the sulfamoylphenyl scaffold is a versatile template for drug discovery.

Antidiabetic Activity

The global rise in diabetes mellitus has spurred the search for novel therapeutic agents. Analogues of this compound have been synthesized and evaluated for their potential to manage this metabolic disorder through various mechanisms.

Derivatives of benzenesulfonamide have been a particular focus of antidiabetic research. A series of N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and assessed for their in vivo oral hypoglycemic activity in a streptozotocin-induced diabetic rat model. brieflands.com Several of these compounds demonstrated a significant reduction in blood glucose levels when compared to the standard drug, glibenclamide. brieflands.com

In vitro studies on other sulfonamide derivatives have explored their inhibitory effects on key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. A series of novel sulfonamide derivatives featuring an imine linker to five or seven-membered heterocycles were designed and synthesized. researchgate.net Four of these compounds exhibited excellent inhibitory potential against α-glucosidase, with some being more potent than the reference drug, acarbose. researchgate.net The study also assessed glucose uptake, with some derivatives showing significant activity, proving to be more potent than berberine. researchgate.net

Another avenue of investigation has been the inhibition of dipeptidyl peptidase IV (DPP IV), a key enzyme in glucose homeostasis. openmedicinalchemistryjournal.com Inhibition of DPP IV prolongs the action of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon (B607659) release. A series of N4-sulfonamido-succinamic, phthalamic, acrylic, and benzoyl acetic acid derivatives were synthesized and evaluated for their in vitro anti-DPP IV activity. openmedicinalchemistryjournal.comdntb.gov.ua Among the N4-sulfonamido-benzoyl acetic acid derivatives, one compound containing a pyrimidine ring showed the highest activity. openmedicinalchemistryjournal.com

The tables below summarize the findings from selected studies on the antidiabetic activities of this compound analogues.

Table 1: α-Glucosidase and α-Amylase Inhibition by Sulfonamide Derivatives

| Compound | Target Enzyme | IC50 (µM) | Potency vs. Acarbose |

|---|---|---|---|

| 3a | α-Glucosidase | 19.39 | More potent |

| 3b | α-Glucosidase | 25.12 | More potent |

| 3h | α-Glucosidase | 25.57 | More potent |

| 6 | α-Glucosidase | 22.02 | More potent |

Data sourced from a study on novel sulfonamide derivatives as multitarget antidiabetic agents. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For sulfonamide-containing molecules like 2-(4-Sulfamoylphenyl)acetic acid, a primary and well-studied target is the metalloenzyme carbonic anhydrase (CA). Docking studies on various sulfonamide inhibitors reveal a highly conserved binding mode within the active site of CA isoforms. rsc.orgmdpi.com

The key interactions typically involve the sulfonamide group (-SO₂NH₂) coordinating directly with the catalytic zinc ion (Zn²⁺) located at the bottom of a conical active site cavity. rsc.orgresearchgate.net This coordination is a hallmark of sulfonamide-based CA inhibitors. Additionally, the sulfonamide moiety forms a network of hydrogen bonds with conserved amino acid residues. A threonine residue (Thr199) and a glutamine residue (Gln92) are often pivotal, acting as hydrogen bond donors and acceptors to stabilize the inhibitor in the active site. rsc.org The phenyl ring and the acetic acid side chain of the molecule would be expected to form further interactions with hydrophobic and hydrophilic pockets of the active site, respectively, influencing the compound's binding affinity and selectivity for different CA isoforms. mdpi.com

While specific binding energy values for this compound are not documented in dedicated studies, the analysis of its structural analogs allows for a reliable prediction of its binding mechanism. For instance, docking studies on triazole benzene (B151609) sulfonamide derivatives targeting human carbonic anhydrase IX have highlighted the importance of interactions with residues like Gln92 and Thr200. rsc.org

| Interaction Type | Interacting Group on Ligand | Typical Interacting Residues in Carbonic Anhydrase |

| Metal Coordination | Sulfonamide (-SO₂NH₂) | Catalytic Zn²⁺ ion |

| Hydrogen Bonding | Sulfonamide oxygens and NH | Thr199, Gln92, His64 |

| Hydrophobic Interactions | Phenyl ring | Val121, Val143, Leu198 |

| Hydrophilic Interactions | Carboxylic acid (-COOH) | Thr200, His64 |

This table represents typical interactions for sulfonamide inhibitors with carbonic anhydrase active sites based on published studies on related compounds.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules. researchgate.netplapiqui.edu.ar For sulfonamide derivatives, these calculations provide insights into properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Studies on various benzene sulfonamides consistently show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of chemical reactivity. indexcopernicus.com The energy gap between the HOMO and LUMO (ΔE) is an important parameter for molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net The molecular electrostatic potential (MEP) map visually represents the charge distribution. For a molecule like this compound, negative potential (red/yellow regions) is expected to be concentrated around the electronegative oxygen atoms of the sulfonamide and carboxylic acid groups, indicating these are sites susceptible to electrophilic attack. indexcopernicus.com Positive potential (blue regions) is typically found around the hydrogen atoms. indexcopernicus.com These electronic features are fundamental to the molecule's ability to form the hydrogen bonds and coordination interactions observed in docking studies.

While specific values for this compound are not available, representative data from DFT studies on related sulfonamides provide a strong indication of its electronic character. plapiqui.edu.aracs.org

| Quantum Chemical Descriptor | Significance | Predicted Finding for this compound |

| HOMO Energy | Electron-donating ability | Localized primarily on the phenyl ring system. |

| LUMO Energy | Electron-accepting ability | Distributed across the sulfonamide and carboxyl groups. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A significant gap, indicating relative molecular stability. |

| Molecular Electrostatic Potential (MEP) | Charge distribution and reactive sites | Negative potential on sulfonyl and carboxyl oxygens; positive on NH and OH hydrogens. |

| Dipole Moment (µ) | Polarity of the molecule | A significant dipole moment, reflecting its polar functional groups. |

This table outlines the expected electronic properties based on quantum chemical studies of analogous sulfonamide compounds.

Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of a ligand-protein complex, revealing information about its stability, flexibility, and the persistence of interactions over time. researchgate.netnih.gov For sulfonamide inhibitors, MD simulations are crucial for validating docking poses and understanding the subtle conformational changes that govern binding affinity and selectivity.

In typical MD simulations of a sulfonamide inhibitor bound to carbonic anhydrase, the complex is solvated in a water box and simulated for tens to hundreds of nanoseconds. rsc.orgresearchgate.net Key analyses include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A low and stable RMSD for the ligand suggests it remains securely in the binding pocket. rsc.org The Root Mean Square Fluctuation (RMSF) of individual atoms or residues highlights flexible regions of the molecule and protein. nih.gov For this compound, the acetic acid tail would likely show higher fluctuation than the core phenylsulfonamide group, which is anchored to the zinc ion. nih.gov Furthermore, MD simulations allow for the analysis of hydrogen bond occupancy, confirming the persistence of key interactions predicted by docking. rsc.org

| MD Simulation Parameter | Purpose | Expected Outcome for this compound in CA Active Site |

| Root Mean Square Deviation (RMSD) | Assess the stability of the ligand's binding pose. | Low and stable RMSD values, indicating a stable complex. |

| Root Mean Square Fluctuation (RMSF) | Identify flexible regions of the ligand and protein. | Higher flexibility in the acetic acid moiety compared to the sulfonamide-bound core. |

| Hydrogen Bond Analysis | Determine the stability of specific hydrogen bonds over time. | High occupancy for hydrogen bonds between the sulfonamide group and key residues (e.g., Thr199). |

| Radius of Gyration (Rg) | Measure the compactness of the protein-ligand complex. | Stable Rg values, indicating no major unfolding or destabilization of the protein. |

This table summarizes the typical findings from MD simulations of sulfonamide inhibitors, providing a predictive framework for this compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. For sulfonamide-based inhibitors, the key pharmacophoric features are well-established. These models are then often used in virtual screening campaigns to identify new potential inhibitors from large compound databases. mdpi.comnih.gov

A pharmacophore model based on the binding mode of sulfonamides in carbonic anhydrase would typically include:

A Zinc-Binding Feature: Representing the sulfonamide group.

Hydrogen Bond Acceptors: Corresponding to the oxygen atoms of the sulfonamide group.

A Hydrogen Bond Donor: Corresponding to the nitrogen-bound hydrogen of the sulfonamide.

A Hydrophobic/Aromatic Center: Representing the phenyl ring.

The this compound structure contains all these critical features. The acetic acid group would add another potential hydrogen bond acceptor/donor feature, which could be used to refine the pharmacophore for improved selectivity or affinity. Structure-activity relationship (SAR) studies on related pyrazole-benzenesulfonamide derivatives have confirmed that modifications to the part of the molecule extending from the core benzenesulfonamide (B165840) scaffold significantly impact biological activity, underscoring the utility of such pharmacophoric analysis. scispace.com

| Pharmacophoric Feature | Corresponding Chemical Group | Role in Binding |

| Zinc Binder | Sulfonamide group (-SO₂NH₂) | Coordination to the catalytic zinc ion. |

| Hydrogen Bond Acceptor | Sulfonyl oxygens (-SO₂) | Interaction with protein backbone/side-chain donors (e.g., Thr199). |

| Hydrogen Bond Donor | Sulfonamide amine (-NH) | Interaction with protein backbone/side-chain acceptors (e.g., Thr199). |

| Aromatic/Hydrophobic Feature | Phenyl ring | Van der Waals and hydrophobic interactions within the active site. |

| Hydrogen Bond Acceptor/Donor | Carboxylic acid (-COOH) | Potential for additional hydrogen bonding to enhance affinity or selectivity. |

This table outlines the essential pharmacophoric features of a sulfonamide inhibitor like this compound.

Preclinical Research and Development of 2 4 Sulfamoylphenyl Acetic Acid Derivatives

In Vitro Biological Assessments

The in vitro evaluation of 2-(4-sulfamoylphenyl)acetic acid derivatives has revealed their potential to interact with various biological targets, including enzymes and cancer cell lines.

Enzyme Inhibition Studies:

A significant area of research has focused on the enzyme inhibitory properties of these derivatives. The sulfonamide group is a key pharmacophore known to target metalloenzymes, particularly carbonic anhydrases (CAs).

Carbonic Anhydrase (CA) Inhibition: Rhodanine-linked benzenesulfonamide (B165840) derivatives, synthesized from 2-(4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide, have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms. mdpi.comsemanticscholar.org In vitro assays demonstrated that these compounds inhibit various hCA isoforms, with some derivatives showing high potency and selectivity, particularly against the tumor-associated isoforms hCA IX and XII. mdpi.com For instance, certain thiazolone hybrids displayed hCA IX inhibition with IC₅₀ values in the nanomolar range (10.93–25.06 nM). The inhibition constants (Kᵢ) for a selection of these derivatives against hCA I, II, and IX reveal a range of potencies. mdpi.com

| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |

|---|---|---|---|

| (E)-2-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide (7b) | hCA I | 15.3 | mdpi.commdpi.com |

| (E)-2-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide (7b) | hCA II | 4.9 | mdpi.commdpi.com |

| (E)-2-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide (7b) | hCA IX | 22.5 | mdpi.commdpi.com |

| (E)-2-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide (7k) | hCA I | 18.4 | mdpi.commdpi.com |

| (E)-2-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide (7k) | hCA II | 7.8 | mdpi.commdpi.com |

| (E)-2-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide (7k) | hCA IX | 29.4 | mdpi.commdpi.com |

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: In the context of type II diabetes, derivatives of this compound have been investigated as inhibitors of DPP-IV, an enzyme that deactivates incretin (B1656795) hormones. openmedicinalchemistryjournal.com A series of N⁴-sulfonamido-succinamic, phthalamic, acrylic, and benzoyl acetic acid derivatives were synthesized and evaluated. openmedicinalchemistryjournal.comscispace.com Compound 17 , a benzoyl acetic acid derivative, was the most active, with an IC₅₀ value of 33.5 μM. openmedicinalchemistryjournal.comscispace.com

Cyclin-Dependent Kinase (CDK) Inhibition: To explore potential therapies for pancreatic ductal adenocarcinoma (PDAC), novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were developed and assessed as CDK inhibitors. researchgate.netnih.gov Many of these compounds exhibited strong inhibitory activity against CDK9 and significant anti-proliferative effects in pancreatic cancer cell cultures. researchgate.net The most potent compound, 2g , inhibited cancer cell proliferation by blocking the phosphorylation of the retinoblastoma (Rb) protein. researchgate.net

α-Glucosidase and Glycogen (B147801) Phosphorylase Inhibition: Novel anthranilic acid derivatives incorporating the sulfamoylphenyl moiety were synthesized and evaluated as dual inhibitors of α-glucosidase and glycogen phosphorylase, both of which are targets for diabetes treatment. mdpi.com The screening revealed potent inhibitory activity in the nanomolar range for several compounds. mdpi.com Specifically, compounds 5c and 7b were the most active against α-glucosidase and glycogen phosphorylase, with IC₅₀ values of 0.01247 ± 0.01 µM and 0.01372 ± 0.03 µM, respectively. mdpi.com

Anticancer and Antiviral Activity:

Beyond enzyme inhibition, derivatives have been tested for their cytotoxic effects on cancer cells and their ability to inhibit viral replication.

Anti-proliferative Activity: The 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives showed anti-proliferative activity against the human pancreatic cancer cell line MIA PaCa-2. nih.gov The activity was found to be related to their CDK9 inhibition. nih.gov

| Compound | Cell Line | Anti-proliferative Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 1 | MIA PaCa-2 | 4.98 µM | nih.gov |

| Compound 2c | MIA PaCa-2 | 18.80 µM | nih.gov |

| Compound 2g | MIA PaCa-2 | Inhibited proliferation and induced apoptosis | researchgate.net |

Antiviral Activity: In the search for new antiviral agents, 4-substituted sulfonamidobenzoic acid derivatives were synthesized and tested for their cytoprotective properties against the pleconaril-resistant Coxsackievirus B3 (CVB3) Nancy strain. nih.gov The in vitro biological studies measured the 50% cytoprotective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) to determine the selectivity index (SI). nih.gov

In Vivo Biological Assessments

Select derivatives demonstrating promising in vitro activity have been advanced to in vivo models to assess their pharmacological effects in a whole-organism context.

Anti-inflammatory Activity:

The anti-inflammatory potential of pyridazinone derivatives bearing a sulfamoylphenyl moiety has been investigated. tandfonline.comtandfonline.com A series of seven novel 6-aryl-2-(p-sulfamoylphenyl)-4,5-dihydropyridazin-3(2H)-ones were synthesized and tested using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation. tandfonline.comtandfonline.com All tested compounds showed a variable degree of anti-inflammatory activity. tandfonline.com Compound 2b was particularly potent, exhibiting activity comparable to the standard drug celecoxib (B62257) after 5 hours. tandfonline.com Importantly, the most active compounds (2b , 2d , and 2g ) did not cause any gastric ulceration, a common side effect of many anti-inflammatory drugs. tandfonline.comtandfonline.com

| Compound | Edema Reduction at 3 hours (%) | Edema Reduction at 5 hours (%) | Reference |

|---|---|---|---|

| 6-(2′,4′-Dimethylphenyl)-2-(4-sulfamoylphenyl)-4,5-dihydropyridazin-3(2H)-one (2a) | 23.3 | 52.4 | tandfonline.com |

| Compound 2b | 78.9 | 88.1 | tandfonline.comtandfonline.com |

| 6-(4′-phenoxyphenyl)- 2-(4-sulfamoylphenyl)-4,5-dihydropyridazin-3(2H)-one (2c) | 34.1 | 61.9 | tandfonline.comtandfonline.com |

| Compound 2d | 72.5 | 83.3 | tandfonline.com |

| 6-(3′,4′-dichlorophenyl)-2-(4-sulfamoylphenyl)-4,5-dihydropyridazin-3(2H)-one (2g) | 69.8 | 80.9 | tandfonline.comtandfonline.com |

Antitumor and Antidiabetic Activity:

The in vivo efficacy of derivatives has also been explored in cancer and diabetes models.

Antitumor Efficacy: The CDK inhibitor 2g , a 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative, which showed potent in vitro anti-proliferative activity, was evaluated in an AsPC-1 human pancreatic cancer cell-derived xenograft mouse model. The compound demonstrated a moderate tumor inhibition effect, providing a basis for further optimization. researchgate.net

Antidiabetic Efficacy: An anthranilic acid derivative, compound 7b , identified as a highly potent α-glucosidase inhibitor in vitro, was tested in vivo on rats with diabetes induced by diazoxide (B193173) (DTZ). The compound showed a significant reduction in blood glucose levels, highlighting its potential as an antidiabetic agent. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.